5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid

Catalog No.
S14030939
CAS No.
M.F
C12H12N2O3
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxy...

Product Name

5-(2-Methoxyphenyl)-1-methyl-1h-pyrazole-4-carboxylic acid

IUPAC Name

5-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylic acid

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c1-14-11(9(7-13-14)12(15)16)8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,15,16)

InChI Key

WCSSFRVATILTLN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2OC

5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound characterized by its unique pyrazole ring structure, a carboxylic acid group, and a methoxy-substituted phenyl group. Its molecular formula is C12H12N2O3C_{12}H_{12}N_{2}O_{3}, and it has a molecular weight of approximately 232.23 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse functional groups that allow for various chemical modifications and interactions .

, including:

  • Oxidation: The compound can be oxidized to form various oxidation products, potentially altering its biological activity.
  • Reduction: Reduction reactions can yield derivatives with different properties, often employing reducing agents such as lithium aluminum hydride.
  • Substitution: The presence of the carboxylic acid group allows for nucleophilic substitution reactions, where other functional groups can be introduced .

Research indicates that 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibits significant biological activities. It has been studied for its potential antimicrobial, anti-inflammatory, and anticancer properties. The compound's ability to interact with various biological targets makes it a candidate for further pharmacological studies .

The synthesis of 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
  • Introduction of the Carboxylic Acid Group: Carboxylation reactions using carbon dioxide or other carboxylating agents are employed to introduce the carboxylic acid functionality.
  • Attachment of the Methoxyphenyl Moiety: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced into the pyrazole structure .

5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid finds applications in various fields:

  • Medicinal Chemistry: Its potential therapeutic properties make it a subject of interest in drug development.
  • Material Science: The compound can serve as a building block for synthesizing advanced materials with tailored properties.
  • Agricultural Chemistry: Research into its antifungal and herbicidal activities suggests potential uses in crop protection .

Studies investigating the interactions of 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid with biological systems have shown that it may modulate enzyme activities and receptor functions. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy in therapeutic applications .

Several compounds share structural similarities with 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acidC12H12N2O3C_{12}H_{12}N_{2}O_{3}Methyl group at position 3 of pyrazole
5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acidC12H12N2O3C_{12}H_{12}N_{2}O_{3}Methoxy group at position 4 instead of 2
5-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acidC12H11ClN2O3C_{12}H_{11}ClN_{2}O_{3}Chlorine substituent affecting reactivity

Uniqueness

The uniqueness of 5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid lies in its specific arrangement of functional groups, which contributes to its distinct chemical reactivity and biological activity compared to similar compounds. Its methoxy substitution at the ortho position enhances its solubility and interaction potential in biological systems, making it particularly valuable for research and application in medicinal chemistry .

Traditional Condensation Approaches Using Hydrazine Derivatives

Classical methods for synthesizing pyrazole derivatives often rely on cyclocondensation reactions between hydrazines and 1,3-dielectrophilic precursors. For 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, this typically involves reacting methylhydrazine with β-keto esters or α,β-unsaturated carbonyl compounds. A notable example is the hydrolysis of ethyl 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate, where a mixture of ethanol and water facilitates saponification under basic conditions. In one protocol, sodium hydroxide (50% aqueous solution) is added to the ethyl ester derivative at 45°C, followed by acidification with hydrochloric acid to precipitate the carboxylic acid product. This method yields approximately 76% crude product, though purification often requires recrystallization.

Multicomponent reactions (MCRs) further streamline traditional approaches. For instance, the Knorr pyrazole synthesis employs hydrazines and 1,3-diketones, with the latter generated in situ via Claisen condensations. In a modified approach, β-keto esters derived from diethyl oxalate and alkylphenones undergo cyclocondensation with methylhydrazine, forming the pyrazole core. However, these methods frequently produce regioisomeric byproducts, necessitating costly separation steps. For example, reactions involving methylhydrazine and α-difluoroacetyl intermediates have reported isomer ratios as low as 89:11, underscoring the limitations of non-catalytic pathways.

Modern Catalytic Strategies for Regioselective Pyrazole Formation

Advances in catalysis have addressed regioselectivity challenges in pyrazole synthesis. Transition-metal catalysts, such as potassium iodide and sodium iodide, enhance the nucleophilic character of methylhydrazine, directing its attack to specific carbonyl carbons. In the synthesis of analogous compounds like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, potassium iodide (1.5 equivalents) promotes cyclization at −30°C, achieving a 95:5 ratio of the desired 3-substituted isomer to the 5-substituted byproduct. This represents a 6% improvement over non-catalytic methods, with yields reaching 75–78% after recrystallization.

Lewis acids, including zinc chloride and boron trifluoride, further modulate electronic environments to favor regioselective bond formation. For example, in the preparation of 1-(thiazol-2-yl)pyrazole-3-carboxylates, zinc chloride coordinates with β-keto ester intermediates, stabilizing enolate species and directing hydrazine addition to the γ-carbon. Such strategies reduce isomer formation to below 0.5%, as verified by high-performance liquid chromatography (HPLC).

Green Chemistry Innovations in Carboxylic Acid Functionalization

Sustainable synthesis of 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid emphasizes solvent reduction, energy efficiency, and atom economy. Aqueous ethanol (40% v/v) has emerged as a versatile solvent for both hydrolysis and recrystallization steps, replacing dichloromethane and dimethylformamide (DMF) in several protocols. This switch reduces toxic waste generation while maintaining yields above 75%.

Visible-light photocatalysis offers a renewable energy-driven alternative for key intermediates. In the synthesis of indolyl phenyl diketones—precursors to polyfunctionalized pyrazoles—irradiation at 450 nm activates ynones for cyclization, eliminating the need for high-temperature conditions. Although not yet applied directly to 5-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, this approach demonstrates the potential for photocatalytic C–H functionalization in pyrazole chemistry.

Catalytic system recycling further enhances sustainability. For instance, morpholine-based catalysts used in α-difluoroacetyl intermediate formation can be recovered via distillation and reused for three cycles without significant activity loss. Coupled with microwave-assisted heating to reduce reaction times from 12 hours to 30 minutes, these innovations align with green chemistry principles.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

232.08479225 g/mol

Monoisotopic Mass

232.08479225 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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